molecular formula C20H18Cl2N6S2 B11091682 5,5'-butane-1,4-diylbis[4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]

5,5'-butane-1,4-diylbis[4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]

Cat. No.: B11091682
M. Wt: 477.4 g/mol
InChI Key: FDYAQTZPDDVWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CHLOROPHENYL)-5-{4-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]BUTYL}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenyl, triazole, and thione

Preparation Methods

The synthesis of 4-(4-CHLOROPHENYL)-5-{4-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]BUTYL}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives, triazole precursors, and thione sources. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(4-CHLOROPHENYL)-5-{4-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]BUTYL}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of triazole and thione groups allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other triazole and thione derivatives, such as:

Properties

Molecular Formula

C20H18Cl2N6S2

Molecular Weight

477.4 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[4-[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]butyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H18Cl2N6S2/c21-13-5-9-15(10-6-13)27-17(23-25-19(27)29)3-1-2-4-18-24-26-20(30)28(18)16-11-7-14(22)8-12-16/h5-12H,1-4H2,(H,25,29)(H,26,30)

InChI Key

FDYAQTZPDDVWDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)CCCCC3=NNC(=S)N3C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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